
(6-Methylbenzofuran-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylbenzofuran-3-yl)methanol is a chemical compound belonging to the benzofuran family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylbenzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach is the proton quantum tunneling method, which offers high yield and fewer side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of benzofuran synthesis can be applied. These methods often involve the use of catalysts and controlled reaction environments to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (6-Methylbenzofuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation and nitration are common substitution reactions for benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
(6-Methylbenzofuran-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (6-Methylbenzofuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors involved in various biological processes. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Benzofuran: The parent compound, known for its wide range of biological activities.
6-Methylbenzofuran: Similar structure but lacks the methanol group, which can influence its reactivity and applications.
3-Hydroxybenzofuran: Contains a hydroxyl group at the 3-position instead of a methanol group.
Uniqueness: (6-Methylbenzofuran-3-yl)methanol is unique due to the presence of both a methyl group at the 6-position and a methanol group at the 3-position.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(6-methyl-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,11H,5H2,1H3 |
Clave InChI |
QQCVJPOOVIUDTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)

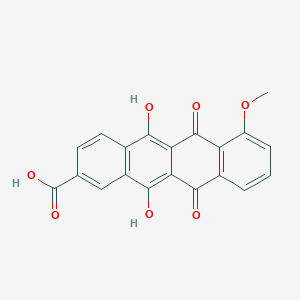
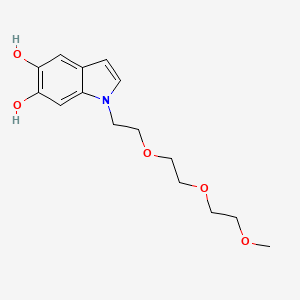

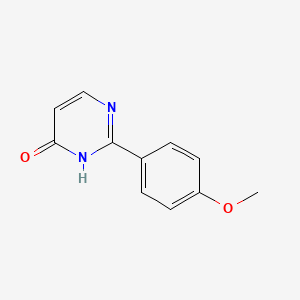
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
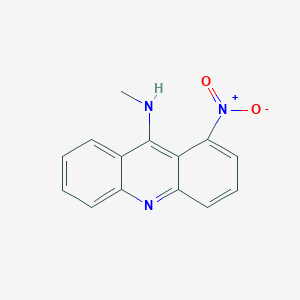

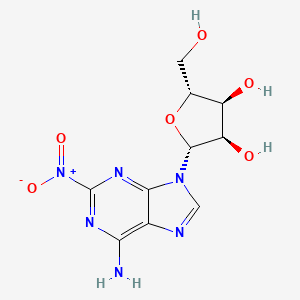
![4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12925561.png)

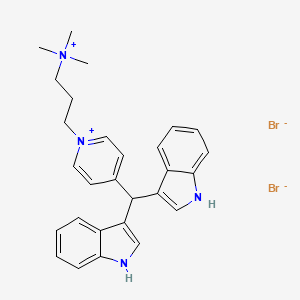
![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)
